4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by its unique structure, which includes a pyridine ring fused with a thiadiazine ring, and a chlorophenyl group attached to the pyridine ring
Properties
IUPAC Name |
4-(3-chlorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3S/c13-8-3-1-4-9(7-8)16-11-10(5-2-6-14-11)20(18,19)15-12(16)17/h1-7H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPSWMGNTYMCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with sulfur and an oxidizing agent to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiadiazine ring or the chlorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. These reactions may include cyclization processes that utilize appropriate precursors and reagents under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compounds.
Antimicrobial Properties
Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that these compounds possess efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
Thiadiazine derivatives have also been investigated for their anticancer properties. In vitro studies reveal that these compounds can induce apoptosis in cancer cell lines. The cytotoxic effects are often attributed to the ability of these compounds to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation.
Study 1: Thiadiazine Derivatives Against Cancer Cells
A notable study published in the Turkish Journal of Chemistry investigated various thiadiazine derivatives' effects on different cancer cell lines (e.g., HCT116 and MCF7). The results showed that certain derivatives exhibited potent cytotoxicity, with IC50 values comparable to established chemotherapeutics. The study emphasized the need for further optimization of these compounds to enhance their selectivity and reduce side effects .
Study 2: Antimicrobial Activity Evaluation
Another research effort focused on evaluating the antimicrobial properties of synthesized thiadiazine derivatives against a panel of bacterial pathogens. The disc diffusion method was employed to assess antibacterial activity. Results indicated that some derivatives were particularly effective against Bacillus cereus and Staphylococcus aureus, suggesting their potential use as new antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, it prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepine: Exhibits antimicrobial activity and is structurally similar due to the presence of a thiadiazine ring.
Uniqueness
4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is unique due to its specific combination of a pyridine ring fused with a thiadiazine ring and the presence of a chlorophenyl group. This unique structure contributes to its diverse chemical reactivity and broad range of applications in various scientific fields.
Biological Activity
The compound 4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also known as a pyrido-thiadiazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves cyclization reactions that yield the desired pyrido-thiadiazine structure. For instance, a common method includes the reaction of appropriate chlorophenyl derivatives with thioketones or isothiocyanates under acidic conditions. The resulting compounds are characterized using techniques such as NMR and IR spectroscopy to confirm their structures.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrido-thiadiazines exhibit significant cytotoxic effects against various cancer cell lines. For example:
- MCF-7 Cells : Compounds similar to 4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one showed IC50 values in the low micromolar range (e.g., IC50 = 0.57 μM) against MCF-7 breast cancer cells. This suggests potent anticancer activity which could be attributed to the compound's ability to induce apoptosis in cancer cells .
- HepG2 Cells : Similar compounds also exhibited cytotoxicity against HepG2 liver cancer cells with IC50 values around 1.13 μM .
The mechanism behind the anticancer activity of these compounds may involve the inhibition of specific kinases or pathways associated with cell proliferation and survival. For instance, studies have indicated that pyrido-thiadiazine derivatives can inhibit diacylglycerol kinase (DGK), which plays a pivotal role in cell signaling pathways related to growth and survival .
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various pyrido-thiadiazine derivatives on human cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced the cytotoxic potency. The presence of electron-withdrawing groups (like chlorine) enhanced activity compared to electron-donating groups .
Case Study 2: Inhibition of Kinases
Another investigation focused on the inhibitory effects of these compounds on specific kinases involved in cancer progression. The results suggested that certain derivatives effectively inhibited JNK pathways, which are critical for regulating apoptosis and inflammation .
Comparative Data Table
| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| 4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one | 0.57 | MCF-7 | Apoptosis induction |
| Related Pyrido-Thiadiazine Derivative | 1.13 | HepG2 | Kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
